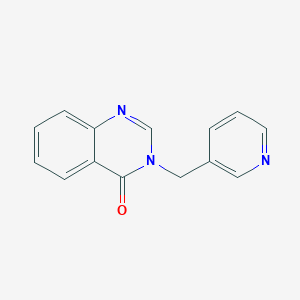![molecular formula C16H16N2O4S B252090 N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)
N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as TDZD-8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in various research applications. TDZD-8 belongs to the family of benzodioxine compounds and is known to inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in several biological processes.
作用機序
TDZD-8 inhibits GSK-3β, a key enzyme involved in several biological processes such as glycogen metabolism, cell cycle regulation, and apoptosis. GSK-3β is also known to play a role in the development of various diseases such as cancer and neurodegenerative diseases. By inhibiting GSK-3β, TDZD-8 can modulate these processes and potentially treat these diseases.
Biochemical and Physiological Effects:
TDZD-8 has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. TDZD-8 has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of TDZD-8 is its specificity towards GSK-3β. This allows researchers to study the effects of GSK-3β inhibition without affecting other pathways. However, TDZD-8 has a short half-life, which can limit its effectiveness in long-term experiments. Additionally, TDZD-8 has poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the use of TDZD-8 in research. One potential direction is the development of TDZD-8 analogs with improved solubility and pharmacokinetic properties. Another direction is the use of TDZD-8 in combination with other drugs to enhance its effectiveness. Additionally, TDZD-8 could be used in the development of new therapies for various diseases such as cancer and neurodegenerative diseases.
In conclusion, TDZD-8 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in various research applications. TDZD-8 inhibits GSK-3β and has been found to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the use of TDZD-8 in research.
合成法
TDZD-8 can be synthesized using various methods, but the most commonly used method involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with thiophene-2-carbonyl chloride, followed by the reaction with ethylenediamine. The resulting compound is then purified using column chromatography to obtain TDZD-8 in its pure form.
科学的研究の応用
TDZD-8 has been extensively studied for its potential use in various research applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. TDZD-8 has also been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
特性
分子式 |
C16H16N2O4S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
N-[2-(thiophene-2-carbonylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H16N2O4S/c19-15(11-3-4-12-13(10-11)22-8-7-21-12)17-5-6-18-16(20)14-2-1-9-23-14/h1-4,9-10H,5-8H2,(H,17,19)(H,18,20) |
InChIキー |
JXYLDFAHEUTVBC-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCCNC(=O)C3=CC=CS3 |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCCNC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(dimethylamino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252016.png)
![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)

![3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)
![N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252035.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![N-[2-(2-naphthoylamino)ethyl]-2-pyrazinecarboxamide](/img/structure/B252037.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)
![6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide](/img/structure/B252040.png)
![6-methyl-N-{2-[(3-pyridinylcarbonyl)amino]ethyl}nicotinamide](/img/structure/B252043.png)
![5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide](/img/structure/B252045.png)
![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252046.png)
![N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B252049.png)